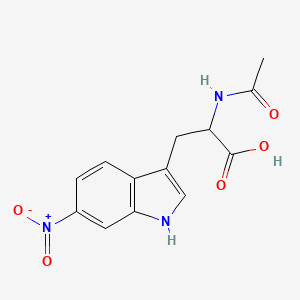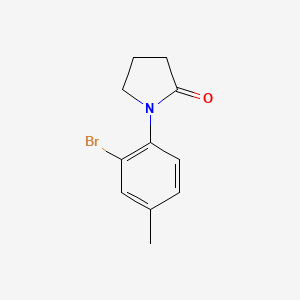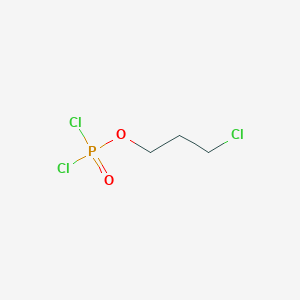
Nalpha-Acetyl-6-nitro-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Acetyl-6-nitro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group at the alpha position and a nitro group at the 6th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-6-nitro-DL-tryptophan typically involves the acetylation of DL-tryptophan followed by nitration. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Acetyl-6-nitro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include amino derivatives, deacetylated compounds, and various substituted tryptophan derivatives.
Applications De Recherche Scientifique
Nalpha-Acetyl-6-nitro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Nalpha-Acetyl-6-nitro-DL-tryptophan involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group influences the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, including those involved in neurotransmitter synthesis and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-Acetyl-DL-tryptophan: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-DL-tryptophan: Lacks the acetyl group, affecting its solubility and cellular uptake.
DL-Tryptophan: The parent compound, which lacks both the acetyl and nitro groups.
Uniqueness
Nalpha-Acetyl-6-nitro-DL-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and cellular uptake, while the nitro group provides additional reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13N3O5 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-acetamido-3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-5-9(16(20)21)2-3-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
Clé InChI |
WBPJKEYZMQDFMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)





![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)
